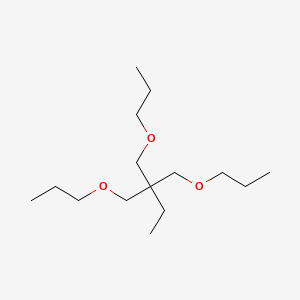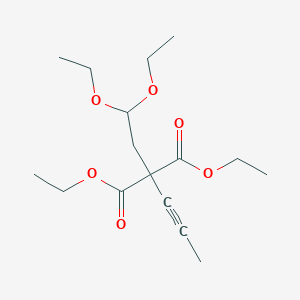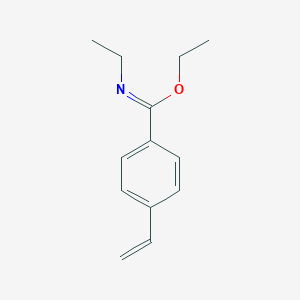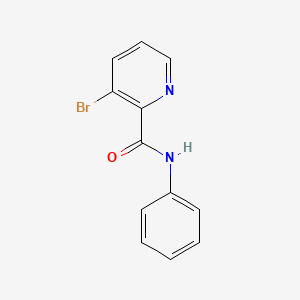![molecular formula C38H36N6 B12569178 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile CAS No. 219985-36-1](/img/structure/B12569178.png)
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two bis[(4-methylphenyl)methyl]amino groups attached to a pyrazine-2,5-dicarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2,5-dicarbonitrile with bis[(4-methylphenyl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine core.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.
Scientific Research Applications
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile: shares similarities with other pyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of bis[(4-methylphenyl)methyl]amino groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
219985-36-1 |
|---|---|
Molecular Formula |
C38H36N6 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
3,6-bis[bis[(4-methylphenyl)methyl]amino]pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C38H36N6/c1-27-5-13-31(14-6-27)23-43(24-32-15-7-28(2)8-16-32)37-35(21-39)42-38(36(22-40)41-37)44(25-33-17-9-29(3)10-18-33)26-34-19-11-30(4)12-20-34/h5-20H,23-26H2,1-4H3 |
InChI Key |
YZDDVYWVUZDSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C)C3=C(N=C(C(=N3)C#N)N(CC4=CC=C(C=C4)C)CC5=CC=C(C=C5)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)

![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)





dimethylsilane](/img/structure/B12569166.png)


![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
